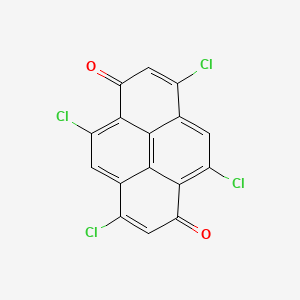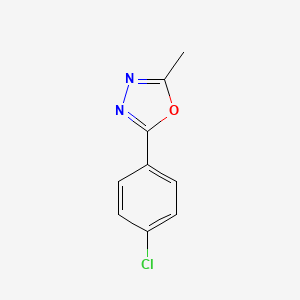
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole, also known as CMOD, is a heterocyclic compound containing a five-membered ring of nitrogen, oxygen, and carbon atoms. It is a versatile synthetic building block used in the synthesis of a wide range of organic compounds. It is a widely used reagent in organic synthesis, and is also used in the manufacture of pharmaceuticals, agrochemicals, and polymers. CMOD is a highly reactive compound, and its reactivity makes it a valuable tool for the synthesis of complex molecules.
Scientific Research Applications
Green Synthetic Methods
2-Aryl-1,3,4-oxadiazoles, including 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole, are utilized in green chemistry for their synthesis. A study by Zhu et al. (2015) highlights an eco-friendly protocol using hydrazides and reactive 1,1-dichloro-2-nitroethene. This method features high yields, simplicity, water-based reactions, energy efficiency, and no catalysts, showcasing its environmental benefits (F.-J. Zhu et al., 2015).
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, like 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole, are synthesized through various methods. Ramazani and Rezaei (2010) developed an efficient synthesis method using (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes. This method operates at ambient temperature without catalysts or activation, offering an alternative approach for fully substituted 1,3,4-oxadiazole derivatives (A. Ramazani & A. Rezaei, 2010).
Applications in Light-Emitting Diodes (LEDs)
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole derivatives are used in the development of Organic Light Emitting Diodes (OLEDs). Cooper et al. (2022) studied the delayed luminescence in such compounds, revealing their potential for high-efficiency OLEDs. Their work demonstrates the blue-shifted fluorescence and the efficient energy transfer processes in these compounds, leading to practical applications in lighting and display technologies (Matthew W. Cooper et al., 2022).
Corrosion Inhibition
In materials science, 1,3,4-oxadiazole derivatives serve as corrosion inhibitors. Kalia et al. (2020) explored the effectiveness of these compounds in preventing steel corrosion in acidic environments. Their findings highlight the high inhibition efficiency and the ability of these derivatives to form protective layers on metal surfaces (Vikas Kalia et al., 2020).
Antibacterial Properties
The antibacterial properties of 1,3,4-oxadiazole derivatives, including those substituted with 4-chlorophenyl groups, have been researched. Arora et al. (2012) synthesized and tested a series of such compounds, finding notable antibacterial activity against Gram-positive bacteria. This research indicates the potential use of these compounds in developing new antibacterial agents (S. Arora et al., 2012).
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCZNKJMUMKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385242 | |
| Record name | 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22815-98-1 | |
| Record name | 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



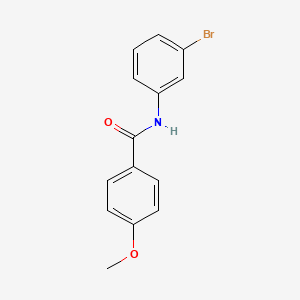


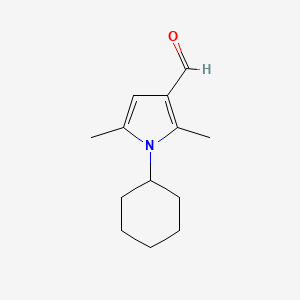

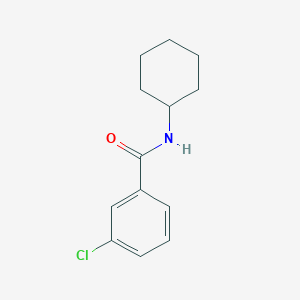
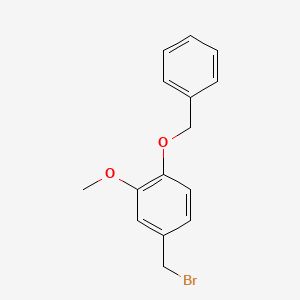
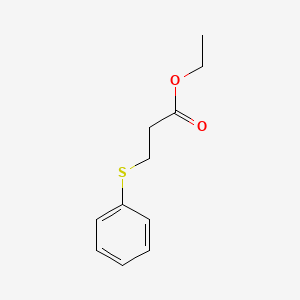
![1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1607483.png)
![6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1607484.png)



